molecular formula C8H3F4NS B13948185 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole CAS No. 70016-00-1

4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole

Cat. No.: B13948185
CAS No.: 70016-00-1
M. Wt: 221.18 g/mol
InChI Key: MDVWTPBRQGXJRS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole is a fluorinated heterocyclic compound with the molecular formula C8H4F4NS. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a benzothiazole ring.

Preparation Methods

The synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves several steps and specific reaction conditions. One common method involves the Claisen rearrangement of prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide in the presence of diethylaniline. This reaction yields 4,5,6,7-tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen, which can be further processed to obtain the desired compound .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole can be compared with other similar compounds, such as:

  • 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen
  • 5,6,7,8-Tetrafluorothiochroman
  • 4,6,7-Trifluoro-2,3-dihydro-2-methyl-1-benzothiophen

These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents.

Properties

CAS No.

70016-00-1

Molecular Formula

C8H3F4NS

Molecular Weight

221.18 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H3F4NS/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1H3

InChI Key

MDVWTPBRQGXJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C(=C2S1)F)F)F)F

Origin of Product

United States

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